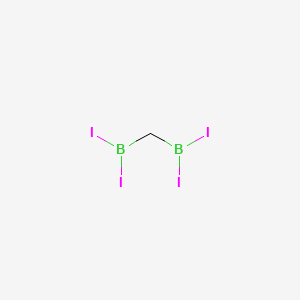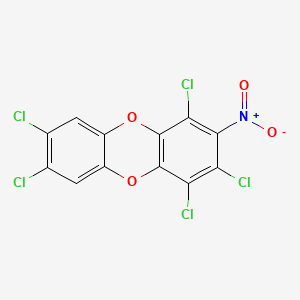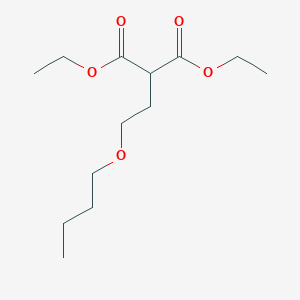
Propanedioic acid, (2-butoxyethyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanedioic acid, (2-butoxyethyl)-, diethyl ester is an organic compound with the molecular formula C13H24O5. It is a diester derivative of propanedioic acid, where the hydrogen atoms of the carboxyl groups are replaced by ethyl groups and the hydrogen atom of the methylene group is replaced by a 2-butoxyethyl group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propanedioic acid, (2-butoxyethyl)-, diethyl ester can be synthesized through esterification reactions. One common method involves the reaction of propanedioic acid with ethanol and 2-butoxyethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Propanedioic acid+Ethanol+2-ButoxyethanolH2SO4Propanedioic acid, (2-butoxyethyl)-, diethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous stirring and controlled temperature to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Propanedioic acid, (2-butoxyethyl)-, diethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst to yield propanedioic acid, ethanol, and 2-butoxyethanol.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst to form different esters.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Major Products Formed
Hydrolysis: Propanedioic acid, ethanol, and 2-butoxyethanol.
Transesterification: Different esters depending on the alcohol used.
Reduction: Corresponding alcohols.
Applications De Recherche Scientifique
Propanedioic acid, (2-butoxyethyl)-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of propanedioic acid, (2-butoxyethyl)-, diethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release propanedioic acid and alcohols, which can then participate in further biochemical reactions. The specific molecular targets and pathways depend on the context of its use and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanedioic acid, diethyl ester: Lacks the 2-butoxyethyl group, making it less hydrophobic.
Propanedioic acid, (2-ethoxyethyl)-, diethyl ester: Contains an ethoxyethyl group instead of a butoxyethyl group, affecting its solubility and reactivity.
Propanedioic acid, (2-methoxyethyl)-, diethyl ester: Contains a methoxyethyl group, making it more polar than the butoxyethyl derivative.
Uniqueness
Propanedioic acid, (2-butoxyethyl)-, diethyl ester is unique due to the presence of the 2-butoxyethyl group, which imparts specific hydrophobic properties and influences its reactivity and interactions with other molecules. This makes it suitable for applications where such properties are desired.
Propriétés
| 103077-26-5 | |
Formule moléculaire |
C13H24O5 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
diethyl 2-(2-butoxyethyl)propanedioate |
InChI |
InChI=1S/C13H24O5/c1-4-7-9-16-10-8-11(12(14)17-5-2)13(15)18-6-3/h11H,4-10H2,1-3H3 |
Clé InChI |
GGPVCJZKJXHZRP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOCCC(C(=O)OCC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


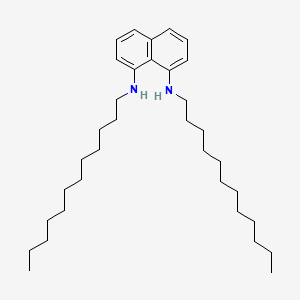
![{[(1-Bromo-1,2,2,2-tetrafluoroethyl)sulfanyl]methyl}benzene](/img/structure/B14333926.png)
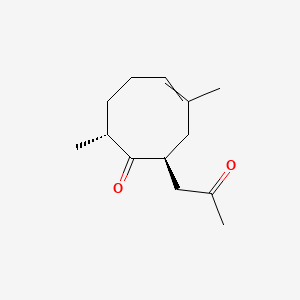
![1,3,5-Tris[(2-bromoethyl)sulfanyl]benzene](/img/no-structure.png)

![[(1S,4R,7aS)-1-[(Z,2R,3R)-6-(methoxymethoxy)-6-methyl-3-(phenylcarbamoyloxy)hept-4-en-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl] benzoate](/img/structure/B14333976.png)
